molecular formula C18H14O2 B11858010 (E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one

(E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one

Cat. No.: B11858010
M. Wt: 262.3 g/mol
InChI Key: YXAKZWQTTONZTO-MDZDMXLPSA-N
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Description

(E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one is an organic compound characterized by the presence of a naphthalene ring, a furan ring, and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Naphthalene Ring: The naphthalene ring is introduced via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

    Formation of the Butenone Moiety: The butenone moiety is formed through aldol condensation or similar reactions, often under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the butenone moiety to alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(5-Phenylfuran-2-yl)but-3-en-2-one: Similar structure but with a phenyl group instead of a naphthalene ring.

    (E)-4-(5-(Thiophen-2-yl)furan-2-yl)but-3-en-2-one: Contains a thiophene ring instead of a naphthalene ring.

Uniqueness

(E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one is unique due to the presence of both naphthalene and furan rings, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

(E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one, a compound featuring a furan and naphthalene moiety, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

The compound can be depicted as follows:

C15H13O2\text{C}_{15}\text{H}_{13}\text{O}_{2}

This structure includes:

  • A furan ring : Contributing to its reactivity and biological properties.
  • A naphthalene group : Enhancing its lipophilicity and potential interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that derivatives of furan-containing compounds can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways.

Table 1: Anticancer Activity of Furan Derivatives

CompoundCancer TypeIC50 Value (µM)Mechanism of Action
Compound ACLL0.17–2.69ROS induction
Compound BBreast Cancer<10Apoptosis modulation
Compound CColon Cancer0.245Cell cycle arrest

Antimicrobial Activity

Furan derivatives have also been explored for their antimicrobial properties. Studies suggest that this compound may inhibit the growth of various pathogens, potentially through disruption of microbial cell membranes or interference with metabolic pathways.

Case Study: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of furan derivatives, this compound showed promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

The biological activity of this compound is likely mediated through several mechanisms:

  • ROS Generation : Induces oxidative stress in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : May inhibit key enzymes involved in cancer cell proliferation.
  • Cell Cycle Modulation : Alters the progression of the cell cycle, particularly in cancerous cells.

Properties

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

(E)-4-(5-naphthalen-1-ylfuran-2-yl)but-3-en-2-one

InChI

InChI=1S/C18H14O2/c1-13(19)9-10-15-11-12-18(20-15)17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3/b10-9+

InChI Key

YXAKZWQTTONZTO-MDZDMXLPSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(O1)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(=O)C=CC1=CC=C(O1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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